![molecular formula C17H8Cl2O B12686971 7H-Benz[de]anthracen-7-one, 8,11-dichloro- CAS No. 42530-53-0](/img/structure/B12686971.png)
7H-Benz[de]anthracen-7-one, 8,11-dichloro-
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Overview
Description
8,11-Dichloro-7H-benz(de)anthracen-7-one is a chemical compound with the molecular formula C17H8Cl2O. It is a derivative of benzanthrone, a polycyclic aromatic ketone.
Preparation Methods
The synthesis of 8,11-Dichloro-7H-benz(de)anthracen-7-one typically involves the chlorination of benzanthrone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8 and 11 positions. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst .
Chemical Reactions Analysis
8,11-Dichloro-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
Environmental Applications
1. Bioremediation
Research has indicated that 7H-Benz[de]anthracen-7-one, 8,11-dichloro- can be effectively degraded by certain fungal strains. For instance, Stachybotrys sp. strain DABAC 3 demonstrated significant degradation capabilities in contaminated soils, leading to a marked reduction in soil toxicity and the release of chloride ions through oxidative dehalogenation processes. This suggests its potential use in bioremediation strategies for sites contaminated with polycyclic aromatic hydrocarbons (PAHs) .
Fungal Strain | Degradation Efficiency | Observations |
---|---|---|
Stachybotrys sp. DABAC 3 | High | Significant reduction in 9,10-anthracenedione and 7H-benz[de]anthracen-7-one levels |
Allescheriella sp. DABAC 1 | Moderate | Effective in reducing overall soil toxicity |
2. Soil Toxicity Reduction
The application of fungal strains capable of degrading chlorinated PAHs like 7H-Benz[de]anthracen-7-one has been shown to lower the toxicity of contaminated soils as assessed by germination tests with Lepidium sativum L. and mortality tests with Collembola .
Biological Applications
1. Aryl Hydrocarbon Receptor Activity
Studies have investigated the interactions between halogenated PAHs and the aryl hydrocarbon receptor (AhR). The binding affinity of 7H-Benz[de]anthracen-7-one, 8,11-dichloro- was analyzed using in silico methods, revealing insights into its potential biological effects and mechanisms of action at the molecular level .
Compound | Binding Affinity (kcal/mol) |
---|---|
7H-Benz[de]anthracen-7-one, 8,11-dichloro- | -24.02 |
Other PAHs for comparison | Varies |
Material Science Applications
1. Dye Production
The compound's structure allows it to be used as a dye due to its strong chromophoric properties. It has been utilized in the production of various dyes for textiles and plastics, showcasing its versatility as an industrial chemical .
Case Studies
Case Study 1: Fungal Bioremediation of Contaminated Soil
In a study conducted on heavily contaminated soil sites, specific fungal strains were isolated and tested for their ability to degrade complex aromatic hydrocarbons including 7H-Benz[de]anthracen-7-one. The results indicated that these fungi not only degraded the target compounds but also improved soil health metrics over a period of 30 days .
Case Study 2: Toxicity Assessment Using Bioassays
A series of bioassays were performed to assess the toxicity reduction in soils treated with degrading fungi. The results demonstrated a significant decrease in toxicity levels post-treatment compared to control samples, highlighting the effectiveness of using these biological agents for environmental cleanup .
Mechanism of Action
The mechanism of action of 8,11-Dichloro-7H-benz(de)anthracen-7-one involves its interaction with specific molecular targets. Its chlorinated structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
8,11-Dichloro-7H-benz(de)anthracen-7-one can be compared with other similar compounds such as:
Benzanthrone: The parent compound, which lacks the chlorine substituents.
8-Chloro-7H-benz(de)anthracen-7-one: A mono-chlorinated derivative.
11-Chloro-7H-benz(de)anthracen-7-one: Another mono-chlorinated derivative. The presence of two chlorine atoms in 8,11-Dichloro-7H-benz(de)anthracen-7-one makes it more reactive and versatile in chemical reactions compared to its mono-chlorinated counterparts
Biological Activity
7H-Benz[de]anthracen-7-one, 8,11-dichloro- (CAS No. 42530-53-0) is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H10Cl2O
- Molecular Weight : 305.17 g/mol
- IUPAC Name : 8,11-dichloro-7H-benz[de]anthracen-7-one
Anticancer Properties
Research indicates that 7H-Benz[de]anthracen-7-one, 8,11-dichloro- exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. The compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Caspase activation |
A549 | 6.8 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
The biological activity of 7H-Benz[de]anthracen-7-one, 8,11-dichloro- is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Inhibition of Topoisomerase : It is suggested that the compound interacts with topoisomerases, enzymes critical for DNA replication and transcription.
- Cell Cycle Regulation : It affects cell cycle progression by modulating cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis in tumor tissues treated with the compound.
Properties
CAS No. |
42530-53-0 |
---|---|
Molecular Formula |
C17H8Cl2O |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
8,11-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-12-7-8-13(19)16-15(12)10-5-1-3-9-4-2-6-11(14(9)10)17(16)20/h1-8H |
InChI Key |
OZOXKVQQXLLTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC(=C4C(=O)C3=CC=C2)Cl)Cl |
Origin of Product |
United States |
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